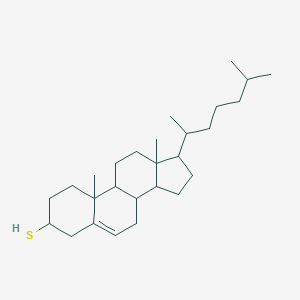

Thiocholesterol

Description

Properties

CAS No. |

1249-81-6 |

|---|---|

Molecular Formula |

C27H46S |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol |

InChI |

InChI=1S/C27H46S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

QGVQZRDQPDLHHV-DPAQBDIFSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)S)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)S)C)C |

Other CAS No. |

1249-81-6 |

Synonyms |

thiocholesterol |

Origin of Product |

United States |

Foundational & Exploratory

Thiocholesterol: A Comprehensive Technical Guide to its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocholesterol, a thiol-containing analog of cholesterol, is a molecule of significant interest in membrane biology and therapeutic development. This technical guide provides a comprehensive overview of thiocholesterol, detailing its chemical and physical properties, and exploring its multifaceted biological roles. By replacing the C3β hydroxyl group of cholesterol with a sulfhydryl group, thiocholesterol exhibits unique characteristics that influence membrane dynamics, protein interactions, and cellular redox states. This document synthesizes current knowledge on thiocholesterol, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in cellular processes. It is intended to serve as a foundational resource for researchers seeking to understand and utilize this intriguing molecule in their scientific endeavors.

Introduction to Thiocholesterol

Thiocholesterol, chemically known as cholest-5-ene-3β-thiol, is a sterol derivative where the hydroxyl group at the 3-beta position is substituted with a thiol group.[1][2][3] This seemingly minor modification imparts distinct chemical reactivity, most notably the ability to undergo oxidation to form disulfides and to act as a nucleophile. These properties differentiate it from cholesterol and are the basis for its growing applications in biomedical research, particularly in the design of drug and gene delivery systems.[4][5]

Chemical and Physical Properties

The fundamental characteristics of thiocholesterol are summarized below, providing a comparison with its parent molecule, cholesterol.

| Property | Thiocholesterol | Cholesterol |

| Molecular Formula | C₂₇H₄₆S[1][2][6] | C₂₇H₄₆O |

| Molecular Weight | 402.72 g/mol [2][6] | 386.65 g/mol |

| CAS Number | 1249-81-6[1][2][6] | 57-88-5 |

| Melting Point | 97-99 °C[6][7] | 148-150 °C |

| Appearance | White to off-white powder[6][7] | White crystalline powder |

| Key Functional Group | Thiol (-SH) | Hydroxyl (-OH) |

Biological Role of Thiocholesterol

The biological significance of thiocholesterol is an area of active investigation. While it is not a naturally abundant sterol in most organisms, its introduction into biological systems reveals important insights into membrane biology and offers therapeutic possibilities.

Influence on Membrane Properties

The substitution of the hydroxyl with a thiol group is expected to alter the behavior of thiocholesterol within the lipid bilayer compared to cholesterol.

-

Hydrogen Bonding and Lipid Packing: Cholesterol's hydroxyl group is a potent hydrogen bond donor and acceptor, enabling it to form strong interactions with the polar headgroups of phospholipids and sphingolipids. This is a key factor in the formation and stability of lipid rafts.[8] The thiol group of thiocholesterol is a weaker hydrogen bond donor, which likely leads to altered packing with neighboring lipids and potentially affects the stability and organization of lipid microdomains.

-

Membrane Fluidity: Cholesterol is a well-known modulator of membrane fluidity, increasing order in the liquid-disordered phase and decreasing order in the gel phase.[9][10][11] While direct comparative studies using techniques like Electron Spin Resonance (ESR) are scarce for thiocholesterol, it is hypothesized that the different hydrogen bonding capabilities of the thiol group would result in a distinct modulation of membrane fluidity compared to cholesterol.

Antioxidant Activity

Thiocholesterol has demonstrated significant antioxidant properties. Research has shown that it can effectively inhibit the copper-induced oxidation of low-density lipoprotein (LDL).[12]

-

Mechanism of Action: The thiol group of thiocholesterol can act as a free-radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[12][13] This process protects lipids and proteins from oxidative damage. The resulting thiyl radical can then be regenerated or can react with another thiyl radical to form a disulfide. This antioxidant capability is a key biological role that distinguishes it from cholesterol.[12][14][15]

The antioxidant mechanism of thiocholesterol can be depicted as follows:

Caption: Antioxidant mechanism of thiocholesterol.

Interaction with Membrane Proteins

Cholesterol is known to interact with a variety of membrane proteins, including G protein-coupled receptors (GPCRs), often through specific cholesterol recognition/interaction amino acid consensus (CRAC) motifs.[7] These interactions can modulate protein conformation and function. The replacement of the hydroxyl group with a thiol group in thiocholesterol suggests that its interactions with membrane proteins will differ. The thiol group could potentially form disulfide bonds with cysteine residues in proteins, a type of interaction not possible for cholesterol. This opens up the possibility of covalent modification of membrane proteins by thiocholesterol, which could have significant implications for signal transduction.

Applications in Drug and Gene Delivery

A major application of thiocholesterol is in the development of reducible cationic lipids for the delivery of nucleic acids (e.g., plasmid DNA, siRNA).[4][5][16]

-

Redox-Sensitive Liposomes: Thiocholesterol can be incorporated into cationic lipids that contain a disulfide bond. These lipids can then be formulated into liposomes to encapsulate therapeutic cargo. In the reducing environment of the cytoplasm (due to the high concentration of glutathione), the disulfide bond is cleaved, leading to the destabilization of the liposome and the release of its contents.[4] This "triggered release" mechanism enhances the efficiency of drug and gene delivery.

Experimental Protocols

Synthesis of Thiocholesterol-Based Cationic Lipids

A general scheme for the synthesis of thiocholesterol-based cationic lipids involves the activation of thiocholesterol followed by reaction with an amine-containing moiety.[1]

Caption: General workflow for the synthesis of thiocholesterol-based cationic lipids.

Detailed Protocol Example (based on Huang et al., 2005): [4]

-

Activation of Thiocholesterol: Thiocholesterol is reacted with an excess of 2,2'-dipyridyl disulfide in a suitable organic solvent (e.g., chloroform) at room temperature for 48 hours. The product, S-(2-pyridylthio)cholesterol, can be purified by column chromatography.

-

Conjugation to Cationic Headgroup: The activated thiocholesterol is then reacted with a thiol-containing cationic headgroup (e.g., N,N-dimethylaminoethyl thiol hydrochloride) in the presence of a base (e.g., triethylamine) in an organic solvent. The reaction proceeds at room temperature for 24 hours.

-

Purification: The resulting thiocholesterol-based cationic lipid is purified using column chromatography.

Preparation of Thiocholesterol-Containing Liposomes

Standard protocols for liposome preparation can be adapted to include thiocholesterol. The thin-film hydration method followed by extrusion is commonly used.[17]

-

Lipid Film Formation: The desired lipids, including thiocholesterol and phospholipids (and cationic lipids if applicable), are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (which can contain the drug or nucleic acid to be encapsulated) by vortexing or sonication. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using an extruder.

Preparation of Proteoliposomes

Incorporating proteins into thiocholesterol-containing liposomes can be achieved by detergent-mediated reconstitution.[18][19][20][21]

-

Solubilization: The purified membrane protein and the thiocholesterol-containing liposomes are separately solubilized with a detergent (e.g., Triton X-100).

-

Mixing and Detergent Removal: The solubilized protein and lipids are mixed, and the detergent is gradually removed by dialysis, gel filtration, or adsorption onto hydrophobic beads (e.g., Bio-Beads). As the detergent is removed, the protein inserts into the forming lipid bilayer, resulting in proteoliposomes.

Detection of Protein S-Thiolation by Thiocholesterol

To investigate the potential for thiocholesterol to form disulfide bonds with proteins, a "biotin-switch" type assay can be adapted.[22][23][24][25]

-

Blocking of Free Thiols: In a cell lysate or with a purified protein, all free cysteine residues are first blocked with an alkylating agent (e.g., N-ethylmaleimide).

-

Reduction of Disulfide Bonds: The disulfide bond between thiocholesterol and the protein is then selectively reduced using a mild reducing agent.

-

Labeling of Newly Exposed Thiols: The newly exposed thiol group on the protein is then labeled with a thiol-reactive probe, such as a biotin-maleimide derivative.

-

Detection: The biotinylated protein can then be detected by western blotting using streptavidin-HRP or enriched using streptavidin-agarose beads for identification by mass spectrometry.

Conclusion and Future Perspectives

Thiocholesterol is a versatile molecule with significant potential in both basic research and therapeutic applications. Its unique thiol group imparts reactivity that allows for the formation of redox-sensitive drug delivery systems and provides a tool to probe the redox environment of cellular membranes. While its antioxidant properties have been demonstrated, further research is needed to fully elucidate its impact on membrane organization, lipid raft dynamics, and the function of membrane proteins in comparison to cholesterol. Direct comparative studies employing biophysical techniques are crucial to unravel the subtle yet significant differences in their biological activities. The development of more sophisticated analytical methods will also be essential for tracking the fate of thiocholesterol in cells and understanding its metabolism. As our understanding of the intricate roles of lipids in cellular signaling and disease progresses, thiocholesterol is poised to become an increasingly valuable tool for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. The Stability of Lipid Rafts-Like Micro-Domains Is Dependent on the Available Amount of Cholesterol [file.scirp.org]

- 3. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 4. Thiocholesterol-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cholesterol in lipid raft formation: lessons from lipid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of Cholesterol to GPCRs | Encyclopedia MDPI [encyclopedia.pub]

- 7. Cholesterol interaction motifs in G protein-coupled receptors: Slippery hot spots? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Real-Time Analysis of the Effects of Cholesterol on Lipid Raft Behavior Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Order vs. Disorder: Cholesterol and Omega-3 Phospholipids Determine Biomembrane Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LabXchange [labxchange.org]

- 12. Antioxidant activity of thiocholesterol on copper-induced oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The role of thiols in antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. Preparation of Proteoliposomes [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Preparation of Proteoliposomes with Purified TMEM16 Protein for Accurate Measures of Lipid Scramblase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

Thiocholesterol: A Thiocarbonyl Analog Illuminating the Landscape of Lipid Research

An In-depth Technical Guide on its Discovery, History, and Application in Unraveling Membrane Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocholesterol, a structural analog of cholesterol where the 3β-hydroxyl group is replaced by a thiol group, has emerged as a valuable tool in lipid research. Its unique chemical properties, particularly the reactive thiol group, have enabled novel approaches to studying membrane dynamics, lipid-protein interactions, and the structure of lipid rafts. This technical guide provides a comprehensive overview of the discovery and history of thiocholesterol, details its synthesis, and explores its diverse applications in lipid research. We present quantitative data on its biophysical effects, detailed experimental protocols, and visualizations of its role in cellular signaling pathways, offering a critical resource for researchers leveraging this powerful molecular probe.

Introduction: The Significance of a Sulfur Substitution

Cholesterol is an indispensable component of mammalian cell membranes, profoundly influencing their fluidity, permeability, and organization[1]. The "lipid raft" model posits that cholesterol, in conjunction with sphingolipids, forms ordered microdomains (Lo phase) that float in a more fluid glycerophospholipid-rich environment (Ld phase)[2]. These rafts are implicated in a myriad of cellular processes, including signal transduction and protein trafficking[3].

The substitution of cholesterol's 3β-hydroxyl group with a thiol group to create thiocholesterol introduces a subtle yet powerful modification. The thiol group is more acidic and a better nucleophile than the hydroxyl group, and it can form reversible disulfide bonds. These properties have been exploited to:

-

Probe lipid-protein interactions: The thiol group serves as a reactive handle for crosslinking to proteins or for attaching reporter molecules.

-

Investigate membrane dynamics: Thiocholesterol's influence on membrane properties can be compared with that of cholesterol to understand the role of the 3-position in sterol function.

-

Develop novel drug and gene delivery systems: Thiocholesterol-based lipids can be formulated into liposomes with unique properties, such as redox-sensitive release of cargo[4][5].

This guide will delve into the historical context of thiocholesterol's emergence as a research tool, provide detailed methodologies for its synthesis and use, and present key findings from studies that have employed this versatile molecule.

Discovery and Historical Perspective

While the precise first synthesis of thiocholesterol is not prominently documented in a single landmark paper, its roots can be traced to the broader history of steroid chemistry and the synthesis of sulfur-containing organic compounds. The total synthesis of cholesterol itself was a monumental achievement in organic chemistry, with pioneering work by Robinson and Woodward in the early 1950s[6]. The development of methods for introducing sulfur-containing functional groups into organic molecules, such as the use of Bunte salts (S-alkyl thiosulfates) and the reaction of tosylates with thioacetate, provided the chemical foundation for the synthesis of steroidal thiols[7][8][9].

The application of thiocholesterol in lipid research gained traction as scientists sought molecular tools to dissect the complexities of membrane biology. Early studies likely focused on comparing its biophysical properties to cholesterol to understand the structural determinants of sterol function in membranes. Its utility as a reactive probe for studying lipid-protein interactions became more apparent with the development of sophisticated biochemical and biophysical techniques.

Synthesis of Thiocholesterol: Experimental Protocols

The synthesis of thiocholesterol is typically achieved from cholesterol, a readily available starting material. The key step is the substitution of the 3β-hydroxyl group with a thiol group. Below are two common and effective methods.

Method 1: Synthesis via Cholesterol Tosylate and Potassium Thioacetate

This is a widely used and reliable two-step method.

Step 1: Synthesis of Cholesteryl Tosylate

-

Reaction: Cholesterol is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine. The pyridine acts as both a solvent and a base to neutralize the HCl generated.

-

Protocol:

-

Dissolve cholesterol (1 equivalent) in anhydrous pyridine at 0°C (ice bath).

-

Slowly add p-toluenesulfonyl chloride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield cholesteryl tosylate, which can be purified by recrystallization from acetone/water.

-

Step 2: Synthesis of Thiocholesterol via Thioacetate Intermediate

-

Reaction: Cholesteryl tosylate is reacted with potassium thioacetate to form the S-cholesteryl thioacetate, which is then hydrolyzed to yield thiocholesterol.

-

Protocol:

-

Dissolve cholesteryl tosylate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add potassium thioacetate (2-3 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

After cooling, add a solution of potassium hydroxide or sodium hydroxide in methanol/water to hydrolyze the thioacetate.

-

Stir at room temperature for 1-2 hours.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Purify the crude thiocholesterol by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

-

Method 2: Synthesis via Bunte Salt Intermediate

This method involves the formation of a cholesteryl thiosulfate (a Bunte salt) followed by acidic hydrolysis.

Step 1: Synthesis of Cholesteryl Halide

-

Reaction: Cholesterol is first converted to a cholesteryl halide (e.g., cholesteryl chloride or bromide) using a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).

Step 2: Formation of the Bunte Salt

-

Reaction: The cholesteryl halide is reacted with sodium thiosulfate in a nucleophilic substitution reaction.

-

Protocol:

-

Dissolve the cholesteryl halide (1 equivalent) in a mixture of ethanol and water.

-

Add sodium thiosulfate (1.5-2 equivalents) and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and precipitate the Bunte salt by adding a saturated solution of sodium chloride.

-

Filter and wash the solid Bunte salt.

-

Step 3: Hydrolysis of the Bunte Salt

-

Reaction: The Bunte salt is hydrolyzed under acidic conditions to yield thiocholesterol.

-

Protocol:

-

Suspend the Bunte salt in a mixture of diethyl ether and dilute sulfuric acid or hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 1-2 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent and purify the resulting thiocholesterol as described in Method 1.

-

Biophysical Properties and a Comparative Look at Cholesterol

The substitution of a hydroxyl group with a thiol group imparts distinct biophysical properties to thiocholesterol compared to cholesterol. While comprehensive, direct comparative studies are still emerging, we can infer and summarize expected differences based on the fundamental properties of these functional groups and data from related sterols[6][10][11][12].

Table 1: Comparative Biophysical Properties of Cholesterol and Thiocholesterol in Lipid Bilayers

| Property | Cholesterol | Thiocholesterol (Predicted/Observed) | Rationale for Difference |

| Hydrogen Bonding | Strong H-bond donor and acceptor | Weaker H-bond donor and acceptor | The S-H bond is less polar than the O-H bond. |

| Membrane Ordering | Strong ordering effect (condensing effect) | Slightly weaker ordering effect | Reduced H-bonding with phospholipid headgroups may lessen the condensing effect. |

| Partitioning into Lo Phase | High preference for Lo phase | High, but potentially slightly lower than cholesterol | The strength of interaction with sphingolipids, a key driver of Lo phase formation, may be slightly reduced. |

| Transmembrane Movement | Relatively slow "flip-flop" | Faster "flip-flop" | The less polar thiol group may lower the energy barrier for traversing the hydrophobic core of the membrane. |

| Acidity (pKa) | ~18 | ~10-11 | Thiols are significantly more acidic than alcohols. |

| Reactivity | Relatively inert hydroxyl group | Highly reactive nucleophilic thiol group | The thiol can be readily deprotonated and participate in nucleophilic substitution and addition reactions, including disulfide bond formation. |

Applications in Lipid Research

The unique properties of thiocholesterol have made it a valuable tool in several areas of lipid research.

Probing Lipid-Protein Interactions

The reactive thiol group of thiocholesterol can be used to attach various probes, such as fluorescent dyes or cross-linking agents, to study the proximity and interactions of cholesterol with membrane proteins[13]. For example, thiocholesterol can be incorporated into a membrane and then reacted with a thiol-reactive probe to label cholesterol-rich domains or proteins within those domains.

Investigating Lipid Rafts and Membrane Domains

By comparing the effects of cholesterol and thiocholesterol on the formation and stability of lipid rafts in model membranes, researchers can dissect the specific role of the 3β-hydroxyl group in these processes[5]. Techniques such as fluorescence microscopy and atomic force microscopy can be used to visualize the effects of these sterols on domain morphology.

Development of Drug and Gene Delivery Systems

Thiocholesterol has been extensively used in the synthesis of cationic lipids for the formulation of liposomes used in gene delivery[4][5]. The thiol group can be used to create disulfide-linked lipids that are stable in the extracellular environment but are cleaved in the reducing environment of the cytoplasm, leading to the release of the genetic material.

Table 2: Applications of Thiocholesterol in Lipid Research

| Application Area | Experimental Approach | Key Information Gained |

| Lipid-Protein Interactions | Attachment of cross-linkers or fluorescent probes to the thiol group. | Identification of cholesterol-binding proteins and mapping of cholesterol-binding sites. |

| Lipid Raft Dynamics | Comparison of domain formation in model membranes containing cholesterol vs. thiocholesterol. | Understanding the role of the 3β-hydroxyl group in raft stability and organization. |

| Drug/Gene Delivery | Synthesis of reducible cationic lipids for liposome formulation. | Development of stimuli-responsive delivery systems with enhanced intracellular release. |

| Membrane Permeability | Measurement of the rate of "flip-flop" across the bilayer. | Insights into the dynamics of sterol movement within membranes. |

Thiocholesterol in the Context of Cellular Signaling: The IL-6 Signaling Pathway

The Interleukin-6 (IL-6) signaling pathway is a prime example of a cellular process that is critically dependent on the integrity of cholesterol-rich lipid rafts[4][7][8][14][15][16]. Thiocholesterol can be used as a tool to probe the cholesterol-dependence of this pathway.

The IL-6 Signaling Cascade

IL-6 is a cytokine that plays a central role in inflammation and immunity. Its signaling is initiated by the binding of IL-6 to its receptor, IL-6Rα. This complex then associates with the signal-transducing protein gp130, leading to the dimerization of gp130 and the activation of associated Janus kinases (JAKs). The JAKs then phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3), which dimerizes, translocates to the nucleus, and activates the transcription of target genes.

Role of Lipid Rafts in IL-6 Signaling

Both IL-6Rα and gp130 are known to be localized within lipid rafts. The clustering of these receptors within rafts is thought to be essential for efficient signal transduction. Depletion of membrane cholesterol disrupts these rafts and inhibits IL-6-induced STAT3 phosphorylation[7].

Visualizing the IL-6 Signaling Pathway

The following diagram, generated using the DOT language, illustrates the key steps in the IL-6 signaling pathway and highlights the central role of the lipid raft.

Experimental Workflow for Studying IL-6 Signaling

The following workflow outlines a typical experiment to investigate the role of lipid rafts in IL-6 signaling.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Crosslinking a lipid raft component triggers liquid ordered-liquid disordered phase separation in model plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of membrane/lipid rafts with the cytoskeleton: impact on signaling and function: Membrane/Lipid Rafts, Mediators of Cytoskeletal Arrangement and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raft platforms highly enriched in cholesterol: major scaffolds for IL‐6 signalling assembly with implications in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiocholesterol-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. The effects of cholesterol on the time-resolved emission anisotropy of 12-(9-anthroyloxy)stearic acid in dipalmitoylphosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of cholesterol on molecular order and dynamics in highly polyunsaturated phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 12. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Raft platforms highly enriched in cholesterol: major scaffolds for IL-6 signalling assembly with implications in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

Thiocholesterol: A Versatile Analog for Probing Membrane Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular membranes, cholesterol stands out as a pivotal modulator of structure, fluidity, and function. Its rigid, planar steroid ring system and single hydroxyl headgroup enable it to intercalate between phospholipids, profoundly influencing membrane properties and serving as a key organizer of specialized membrane domains like lipid rafts. To dissect the multifaceted roles of cholesterol, researchers often turn to analogs that mimic its structure while offering unique functionalities for experimental manipulation. Thiocholesterol, a derivative where the 3β-hydroxyl group is replaced by a sulfhydryl (thiol) group, has emerged as a powerful tool in membrane biology. This technical guide provides a comprehensive overview of thiocholesterol as a cholesterol analog, detailing its biophysical properties, experimental applications, and relevant protocols.

Biophysical Properties of Thiocholesterol-Containing Membranes

The substitution of a hydroxyl group with a thiol group introduces subtle yet significant changes to the molecule's properties, influencing its behavior within the lipid bilayer. While direct, extensive comparative studies between thiocholesterol and cholesterol are limited, existing data and the known properties of thiols allow for several key inferences regarding the biophysical impact of thiocholesterol on membranes.

Membrane Packing and Fluidity

Cholesterol is well-known for its condensing effect on phospholipid bilayers, increasing acyl chain order and decreasing membrane fluidity in the liquid-disordered phase. This is largely attributed to the hydrogen-bonding capability of its hydroxyl group with the polar headgroups of neighboring lipids and the rigid nature of its steroid ring.

Thiocholesterol, with its less polar thiol group, is expected to have a reduced capacity for hydrogen bonding compared to cholesterol. While the thiol group can still participate in hydrogen bonding, it is a weaker hydrogen bond donor and acceptor than the hydroxyl group. This difference likely leads to altered interactions with neighboring phospholipids like sphingomyelin and phosphatidylcholine.

Table 1: Comparison of Expected Biophysical Effects of Cholesterol vs. Thiocholesterol

| Property | Cholesterol | Thiocholesterol (Expected) | Rationale |

| Membrane Condensing Effect | High | Moderate to High | The rigid sterol backbone is the primary driver of the condensing effect. The difference in hydrogen bonding at the headgroup may have a minor impact. |

| Acyl Chain Ordering | Increases significantly | Increases, potentially to a lesser extent | Reduced hydrogen bonding with phospholipid headgroups might lead to slightly less ordering of the upper acyl chain segments. |

| Membrane Fluidity | Decreases (in Ld phase) | Decreases, potentially to a lesser extent | A slightly weaker condensing effect would result in a smaller decrease in fluidity. |

| Interaction with Sphingomyelin | Strong, promotes raft formation | Strong, but potentially altered | The hydrogen bond between cholesterol's OH and sphingomyelin's amide is crucial for their association. The weaker SH bond may affect the stability and properties of lipid rafts. |

| Monolayer Stability | Forms stable monolayers | Does not form stable monolayers alone | Thiocholesterol requires stabilization by other lipids, such as cholesterol, to form a stable monolayer at the air-water interface. |

Solid-state NMR studies on cholesterol-containing membranes have provided detailed insights into its ordering effect on acyl chains.[1][2][3] Similar studies on thiocholesterol are needed to provide a definitive comparison of their impact on membrane structure. Fluorescence spectroscopy using probes like Laurdan and DPH is a common method to assess membrane fluidity and lipid packing.[4][5][6][7][8][9]

Experimental Applications of Thiocholesterol

The true utility of thiocholesterol lies in the chemical reactivity of its thiol group, which opens up a range of experimental possibilities not available with cholesterol.

Site-Specific Labeling and Tethering

The nucleophilic nature of the thiol group allows for specific covalent modification with a variety of thiol-reactive probes, including fluorescent dyes, spin labels, and biotin. This enables researchers to track the distribution and dynamics of the cholesterol analog within membranes and to tether proteins or other molecules to the membrane surface.

Click Chemistry

Thiocholesterol can be functionalized with alkyne or azide groups, making it a participant in "click chemistry" reactions. This bioorthogonal ligation strategy allows for the highly efficient and specific attachment of molecules in complex biological environments.

Formation of Bioresponsive Gene Carriers

Thiocholesterol-based cationic lipids have been synthesized for the development of gene delivery systems. These lipids can be incorporated into liposomes that condense DNA. The disulfide bond linking the cationic headgroup to the thiocholesterol anchor can be cleaved by reducing agents present in the intracellular environment, triggering the release of the genetic material.

Experimental Protocols

Synthesis of 3-Thiocholesterol

A common method for the synthesis of 3-thiocholesterol involves the conversion of cholesterol to cholesteryl tosylate, followed by nucleophilic substitution with a thiol-containing reagent. A detailed protocol can be adapted from the literature.[10][11]

General Reaction Scheme:

-

Tosylation of Cholesterol: Cholesterol is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine to form cholesteryl tosylate.

-

Thiolation: The cholesteryl tosylate is then reacted with a sulfur nucleophile, such as potassium thioacetate, followed by hydrolysis to yield 3-thiocholesterol.

Preparation of Thiocholesterol-Containing Liposomes

Standard liposome preparation techniques can be used to incorporate thiocholesterol into model membranes.

Materials:

-

Phospholipids (e.g., POPC, DPPC, Sphingomyelin)

-

Thiocholesterol

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., PBS, HEPES buffer)

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

-

Lipid Film Hydration:

-

Dissolve the desired lipids and thiocholesterol in chloroform in a round-bottom flask. Molar ratios will depend on the specific experiment.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.[12][13]

-

Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) 11-21 times.[14] This process generates large unilamellar vesicles (LUVs).

-

Fluorescent Labeling of Thiocholesterol in Membranes

Materials:

-

Thiocholesterol-containing liposomes

-

Thiol-reactive fluorescent probe (e.g., maleimide- or iodoacetamide-functionalized dye)

-

Reaction buffer (e.g., PBS, pH 7.0-7.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unreacted dye.

Protocol:

-

Prepare a stock solution of the thiol-reactive dye in a suitable solvent (e.g., DMSO).

-

Add the dye solution to the liposome suspension at a molar ratio of dye to thiocholesterol typically ranging from 1:1 to 5:1.

-

Incubate the reaction mixture at room temperature for 2 hours in the dark.

-

Separate the labeled liposomes from unreacted dye using a size-exclusion chromatography column.

Signaling Pathways and Thiocholesterol

Cholesterol is a critical component of lipid rafts, which are thought to act as signaling platforms by concentrating or excluding specific proteins. G protein-coupled receptors (GPCRs), a large family of transmembrane receptors, are known to be modulated by the lipid environment, including the presence of cholesterol.[15][16][17][18][19] The unique properties of thiocholesterol can be exploited to investigate the role of cholesterol in GPCR signaling. For instance, by tethering a GPCR ligand to a thiocholesterol-containing membrane, one could study the effects of localized ligand presentation on receptor activation.

Conclusion

Thiocholesterol serves as a valuable cholesterol analog for membrane studies, offering a unique combination of structural similarity to cholesterol and the chemical versatility of a thiol group. This allows for a wide range of applications, from fundamental biophysical investigations to the development of novel drug and gene delivery systems. While more direct comparative studies with cholesterol are needed to fully elucidate its nuanced effects on membrane properties, the existing literature clearly demonstrates the potential of thiocholesterol as an indispensable tool for researchers in membrane biology and drug development. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the broader adoption and innovative application of this versatile molecule.

References

- 1. A solid-state NMR study of phospholipid-cholesterol interactions: sphingomyelin-cholesterol binary systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of Cholesterol on GPCR Function: Insights from Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of cholesterol-mediated effects in GPCR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Cholesterol Is a Dose-Dependent Positive Allosteric Modulator of CCR3 Ligand Affinity and G Protein Coupling [frontiersin.org]

- 18. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 19. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

Preliminary Studies on Thiocholesterol in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary research on thiocholesterol, a sulfur-containing analog of cholesterol, and its effects on various cell lines. The document details its mechanism of action, particularly in the context of cancer therapy and its interplay with cellular signaling pathways. This guide synthesizes available data to offer detailed experimental protocols and visual representations of key biological processes.

Introduction to Thiocholesterol

Thiocholesterol is a derivative of cholesterol where the hydroxyl group at the 3-beta position is replaced by a thiol group. This modification imparts unique chemical properties that have been leveraged in biomedical research, particularly in the design of drug and gene delivery systems. Thiocholesterol can be incorporated into liposomes and other lipid-based nanoparticles, often enhancing their stability and facilitating cellular uptake. Recent studies have explored the intrinsic biological activities of thiocholesterol derivatives, revealing their potential as therapeutic agents themselves.

One area of significant interest is the effect of thiocholesterol on cancer cells. A phosphorylated derivative, pTC-1, has been shown to undergo enzyme-instructed self-assembly within the cancer cell environment, leading to the formation of nano-assemblies that induce cell death through multiple pathways. These include the augmentation of lipid rafts, modulation of key oncoproteins, induction of endoplasmic reticulum (ER) stress, and the generation of reactive oxygen species (ROS).

Furthermore, given the critical role of cholesterol as a direct endogenous activator of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, the potential for thiocholesterol to modulate this pathway is a key area of investigation. The Hh pathway is fundamental during embryonic development and its aberrant activation is implicated in several cancers.

Quantitative Data on Thiocholesterol and Derivatives

| Compound/Agent | Cell Line | Assay Type | IC50 / Concentration | Duration | Notes |

| pTC-1 (phosphorylated thiocholesterol) | A2780 (Ovarian Cancer) | Cell Viability | Not specified, but selective killing observed | 24, 48, 72h | Induces apoptosis via multiple pathways. |

| pTC-1 | A2780cis (Cisplatin-resistant) | Cell Viability | Effective against resistant lines | 24, 48, 72h | Overcomes cisplatin resistance. |

| pTC-1 | HeLa (Cervical Cancer) | Cell Viability | Not specified, but induces cell death | 24, 48, 72h | Triggers ER stress and ROS production. |

| Statins (Cholesterol Synthesis Inhibitors) | CUTLL3 (ETP-ALL) | Dose-response | Pitavastatin: 330 nM; Fluvastatin: 340 nM | 72h | Highlights sensitivity to cholesterol pathway modulation.[1] |

| Statins (Cholesterol Synthesis Inhibitors) | CUTLL1 (T-ALL) | Dose-response | >5 µM | 72h | Shows differential sensitivity based on cancer subtype.[1] |

Note: The IC50 values for thiocholesterol are not broadly published. The data for statins are included to provide context on the therapeutic potential of targeting cholesterol-related pathways in cancer.

Key Signaling Pathways and Mechanisms of Action

Thiocholesterol's Impact on Cancer Cell Viability

Studies on phosphorylated thiocholesterol (pTC-1) reveal a multi-faceted approach to inducing cancer cell death. Upon entering a cancer cell, pTC-1 is dephosphorylated by intracellular phosphatases. The resulting thiocholesterol derivative then self-assembles into nano-aggregates. These aggregates interfere with several cellular processes simultaneously.

The Hedgehog Signaling Pathway and the Role of Cholesterol

The Hedgehog (Hh) signaling pathway is tightly regulated by cholesterol. In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits the G-protein coupled receptor Smoothened (SMO), preventing it from signaling. PTCH1 is thought to regulate the local concentration of cholesterol, restricting its access to SMO. When the Hh ligand binds to PTCH1, this inhibition is lifted. Cholesterol can then bind directly to the cysteine-rich domain (CRD) of SMO, causing a conformational change that activates it. Activated SMO then initiates a downstream signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of target genes. Given thiocholesterol's structural similarity to cholesterol, it is hypothesized to also modulate SMO activity, though the precise nature of this interaction requires further investigation.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the study of thiocholesterol in cell lines such as the human ovarian carcinoma cell line, A2780.

Cell Culture and Thiocholesterol Treatment

This protocol details the steps for maintaining and treating A2780 cells with a thiocholesterol derivative.

-

Cell Line Maintenance : Culture A2780 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Thiocholesterol Stock : Dissolve thiocholesterol or its derivative (e.g., pTC-1) in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

-

Cell Seeding : Seed A2780 cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for exponential growth during the experiment (e.g., 5,000 cells/well for a 96-well plate). Allow cells to adhere overnight.

-

Treatment : The following day, dilute the thiocholesterol stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing thiocholesterol. Include a vehicle control (medium with the same concentration of DMSO used for the highest thiocholesterol dose).

-

Incubation : Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream analysis.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagent Preparation : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

MTT Addition : After the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

-

Solubilization : Add 100 µL of the solubilization solution to each well. Mix gently by pipetting to dissolve the formazan crystals.

-

Measurement : Read the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Treatment : Seed and treat cells with thiocholesterol in a black, clear-bottom 96-well plate as described in Protocol 4.1. Include a positive control (e.g., treatment with 100 µM H2O2 for 30 minutes).

-

Probe Loading : After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.

-

Incubation : Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measurement : Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Analysis : Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold change in ROS production.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for investigating the effects of thiocholesterol on a cancer cell line.

References

The Transformative Potential of Thiocholesterol in Advanced Drug Delivery Systems

A Technical Guide for Researchers and Drug Development Professionals

The landscape of drug delivery is perpetually evolving, driven by the need for more precise, efficient, and patient-compliant therapeutic strategies. In this context, stimuli-responsive nanomaterials have emerged as a cornerstone of modern pharmaceutical research. Among these, thiocholesterol-based delivery systems are gaining significant traction. By ingeniously incorporating a disulfide bond, these systems offer a redox-sensitive mechanism, enabling controlled release of therapeutic payloads in the specific reducing environment of the cell. This guide provides an in-depth exploration of the synthesis, formulation, and application of thiocholesterol in drug delivery, offering valuable data, detailed experimental protocols, and a look into the cellular mechanisms governing their function.

The Core Principle: Redox-Responsive Drug Release

The fundamental advantage of incorporating thiocholesterol into drug delivery vehicles lies in its inherent redox sensitivity. The disulfide bond within the thiocholesterol moiety is stable in the oxidizing environment of the bloodstream. However, upon entering the cell, where the concentration of reducing agents like glutathione (GSH) is significantly higher, this bond is cleaved. This cleavage destabilizes the nanocarrier, triggering the release of the encapsulated drug directly at the site of action, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Quantitative Data on Thiocholesterol-Based Formulations

The performance of thiocholesterol-based drug delivery systems can be quantified through several key parameters. The following tables summarize representative data from various studies, showcasing the versatility and efficiency of these platforms.

| Formulation | Drug/Cargo | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |

| Inulin-Thiocholesterol Micelles | SN38 | ~150 | -20 | 8.1 | >90 | [1][2] |

| Thiocholesterol-based Cationic Liposomes | Plasmid DNA | 100-200 | +30 to +40 | N/A | High | [3][4] |

| Doxorubicin-loaded Thiocholesterol NPs | Doxorubicin | 120-180 | Slightly negative | ~10 | >85 | |

| Thiolated Chitosan-Thiocholesterol Complex | Model Peptide | 200-300 | +15 to +25 | ~5 | ~75 |

Table 1: Physicochemical Properties of Thiocholesterol-Based Nanocarriers

| Formulation | Release Condition | % Drug Release (at 24h) | Release Profile | Reference |

| Inulin-Thiocholesterol Micelles | PBS (pH 7.4) | <20 | Sustained release | [1][2] |

| Inulin-Thiocholesterol Micelles | PBS (pH 7.4) + 10 mM GSH | >80 | Triggered, rapid release | [1][2] |

| Thiocholesterol-based Cationic Liposomes | Buffer with reducing agent (DTT) | >90 (DNA release) | Rapid release upon disulfide cleavage | [3] |

| Doxorubicin-loaded Thiocholesterol NPs | Simulated physiological fluid (pH 7.4) | ~15 | Minimal leakage | |

| Doxorubicin-loaded Thiocholesterol NPs | Intracellular mimicking fluid (10 mM GSH) | ~70 | Accelerated release in a reducing environment |

Table 2: In Vitro Redox-Responsive Drug Release from Thiocholesterol-Based Systems

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of a thiocholesterol derivative and the formulation and characterization of thiocholesterol-based nanoparticles.

Synthesis of a Thiocholesterol-PEG Derivative

This protocol outlines the synthesis of a thiocholesterol-polyethylene glycol (PEG) conjugate, a common building block for creating sterically stabilized, long-circulating nanoparticles.

Materials:

-

Thiocholesterol

-

Maleimide-terminated polyethylene glycol (PEG-Mal)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dialysis membrane (MWCO 3.5 kDa)

-

Deionized water

Procedure:

-

Dissolve thiocholesterol (1.2 equivalents) and PEG-Mal (1 equivalent) in anhydrous DMF.

-

Add TEA (2 equivalents) to the reaction mixture to act as a catalyst.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a dialysis membrane.

-

Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and solvent.

-

Lyophilize the purified solution to obtain the solid Thiocholesterol-PEG conjugate.

-

Characterize the final product using ¹H NMR and mass spectrometry to confirm the structure and purity.

Formulation of Thiocholesterol-Containing Liposomes

This protocol describes the preparation of thiocholesterol-incorporated liposomes using the thin-film hydration method.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Thiocholesterol-PEG (synthesized as per the previous protocol)

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve DSPC and Thiocholesterol-PEG in chloroform in a round-bottom flask at a desired molar ratio (e.g., 9:1).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a solution of the drug in PBS by gentle rotation at a temperature above the lipid phase transition temperature.

-

To achieve a uniform size distribution, subject the resulting liposomal suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Remove unencapsulated drug by dialysis or size exclusion chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxicity of thiocholesterol-based nanoparticles on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiocholesterol nanoparticle formulation

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the thiocholesterol nanoparticle formulation and the free drug in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Cellular Uptake and Intracellular Trafficking

The journey of a thiocholesterol-based nanocarrier from the extracellular space to its intracellular target is a complex process. Understanding this pathway is crucial for optimizing delivery system design.

Current research suggests that the primary mechanism of cellular entry for thiocholesterol-based liposomes and nanoparticles is endocytosis.[5][6] Once inside the cell, the nanocarrier is trafficked through the endosomal pathway. As the endosome matures, its internal pH decreases, which can sometimes contribute to drug release in pH-sensitive formulations. However, the key event for thiocholesterol-based systems is the endosomal escape and exposure to the high glutathione concentration in the cytosol. This triggers the cleavage of the disulfide bond, leading to the disassembly of the nanocarrier and the release of its therapeutic payload. The released drug is then free to interact with its intracellular target.

Conclusion and Future Perspectives

Thiocholesterol has proven to be a valuable component in the design of sophisticated drug delivery systems. Its inherent redox sensitivity provides a robust mechanism for controlled intracellular drug release, a feature that has been successfully exploited for the delivery of both small molecule drugs and genetic material.[1][3] The ability to fine-tune the physicochemical properties of these carriers through chemical modification offers a high degree of control over their in vivo behavior.

Future research in this area will likely focus on several key aspects. Enhancing the targeting specificity of thiocholesterol-based nanocarriers through the conjugation of ligands that recognize cell-surface receptors on diseased cells is a promising avenue. Furthermore, a deeper understanding of the intricate interactions between these delivery systems and the biological environment will be crucial for optimizing their design and translating these innovative therapies from the laboratory to the clinic. The continued exploration of thiocholesterol and its derivatives holds immense promise for the future of targeted and personalized medicine.

References

- 1. Cholesterol-Inulin Conjugates for Efficient SN38 Nuclear Delivery: Nanomedicines for Precision Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiocholesterol-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular trafficking mechanism, from intracellular uptake to extracellular efflux, for phospholipid/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Thiocholesterol-Silver Nanoparticle Interface: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of nanotechnology and pharmacology has paved the way for innovative drug delivery systems with enhanced efficacy and targeted action. Among these, silver nanoparticles (AgNPs) have garnered significant attention due to their unique physicochemical properties and broad-spectrum antimicrobial activity. The functionalization of these nanoparticles with biomolecules such as thiocholesterol—a thiol-containing derivative of cholesterol—offers a promising strategy to improve their biocompatibility, cellular uptake, and therapeutic potential. The thiol group facilitates strong anchoring to the silver surface, while the cholesterol moiety can interact favorably with cell membranes, potentially enhancing internalization and enabling targeted delivery.

This technical guide provides an in-depth overview of the core aspects of the interaction between thiocholesterol and silver nanoparticles. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and potential biological interactions of these hybrid nanosystems. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes putative cellular signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data available regarding the synthesis and characterization of thiocholesterol-functionalized silver nanoparticles and related systems. It is important to note that specific quantitative data for thiocholesterol-AgNPs is limited in the publicly available literature; therefore, data from analogous systems (e.g., thiol-capped or cholesterol-functionalized nanoparticles) are included to provide a broader context.

| Parameter | Value/Range | Synthesis Method | Characterization Technique | Reference(s) |

| Particle Size | ||||

| Average Diameter | 10 - 30 nm | Chemical Reduction | TEM | [1] |

| Hydrodynamic Diameter | 31 ± 6 nm to 50 ± 8 nm | Green Synthesis | DLS | |

| Zeta Potential | ||||

| Thiol-functionalized AgNPs | -15.03 mV to -27.23 mV | Green Synthesis | DLS | [2][3] |

| AgNPs (pH dependent) | -29.86 mV to -40.33 mV (pH 5-9) | Chemical Reduction | DLS | [4] |

| Cellular Uptake | ||||

| Internalized Percentage | 21-32% (in absence of fetal calf serum) | Incubation with Cells | Not Specified | [5][6] |

| Internalized Percentage | 10-18% (in presence of fetal calf serum) | Incubation with Cells | Not Specified | [5][6] |

Table 1: Physicochemical and Biological Properties of Thiocholesterol-Functionalized and Related Silver Nanoparticles. This table presents a summary of key quantitative parameters for silver nanoparticles. Data for thiocholesterol-functionalized nanoparticles is supplemented with data from similar systems where specific information is unavailable.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400 | O-H stretching (from adsorbed water or capping agents) | [4][7][8] |

| ~2920 | C-H stretching (aliphatic) | [7][8] |

| ~1630 | C=O stretching (amide I) or C=C stretching | [7][8] |

| ~1380 | C-H bending (methyl/methylene) | [7][8] |

| ~1100 | C-O stretching | [9] |

| Below 1000 | Fingerprint region, C-S stretching |

Table 2: Representative FTIR Peak Assignments for Thiol-Capped Silver Nanoparticles. This table provides a general guide to the interpretation of FTIR spectra for silver nanoparticles functionalized with thiol-containing organic molecules. The exact peak positions can vary depending on the specific molecule and its interaction with the nanoparticle surface.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following sections outline key experimental protocols for the synthesis, functionalization, and characterization of thiocholesterol-silver nanoparticles.

Synthesis of Silver Nanoparticles via Borohydride Reduction

This protocol describes a common method for the synthesis of silver nanoparticles with a relatively uniform size distribution.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Glassware (Erlenmeyer flask, beaker, graduated cylinders)

Protocol:

-

Prepare a stock solution of silver nitrate (e.g., 1 mM) in deionized water.

-

Prepare a fresh, ice-cold stock solution of sodium borohydride (e.g., 2 mM) in deionized water immediately before use. Sodium borohydride solutions are unstable and should be prepared fresh.[10]

-

Place a specific volume of the cold sodium borohydride solution in an Erlenmeyer flask on a magnetic stirrer in an ice bath.

-

While vigorously stirring, add the silver nitrate solution dropwise to the sodium borohydride solution.

-

A color change to pale yellow and then to a more intense yellow or brown indicates the formation of silver nanoparticles.[1]

-

Continue stirring for a specified period (e.g., 30-60 minutes) to ensure the reaction is complete and the nanoparticles are stabilized.

-

The resulting colloidal solution can be stored in the dark to prevent photo-induced aggregation.

Functionalization of Silver Nanoparticles with Thiocholesterol

This protocol outlines the general steps for coating the synthesized silver nanoparticles with thiocholesterol.

Materials:

-

Synthesized silver nanoparticle colloid

-

Thiocholesterol

-

Ethanol or another suitable solvent for thiocholesterol

-

Magnetic stirrer and stir bar

-

Centrifuge

Protocol:

-

Dissolve a calculated amount of thiocholesterol in a minimal amount of a suitable solvent like ethanol.

-

While stirring the silver nanoparticle colloid, slowly add the thiocholesterol solution. The thiol group of thiocholesterol will spontaneously bind to the surface of the silver nanoparticles.

-

Allow the mixture to stir for an extended period (e.g., several hours to overnight) at room temperature to ensure complete functionalization.

-

To remove excess, unbound thiocholesterol, the solution can be purified by centrifugation. The nanoparticles will form a pellet, which can be redispersed in a fresh solvent.

-

Repeat the centrifugation and redispersion steps multiple times to ensure the purity of the functionalized nanoparticles.

Characterization of Thiocholesterol-Functionalized Silver Nanoparticles

A suite of characterization techniques is essential to confirm the successful synthesis and functionalization, and to determine the physicochemical properties of the nanoparticles.

-

UV-Visible (UV-Vis) Spectroscopy: Used to confirm the formation of silver nanoparticles by observing the surface plasmon resonance (SPR) peak, typically between 400-450 nm.[11] The position and shape of this peak can provide information about the size and aggregation state of the nanoparticles.[12]

-

Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[13]

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. It also provides the polydispersity index (PDI), which indicates the broadness of the size distribution.[14]

-

Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is a key indicator of their stability in a colloidal suspension.[15] Nanoparticles with a high magnitude of zeta potential (either positive or negative) are generally more stable due to electrostatic repulsion.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of thiocholesterol on the nanoparticle surface. By comparing the spectra of the bare nanoparticles, pure thiocholesterol, and the functionalized nanoparticles, one can identify characteristic vibrational bands of thiocholesterol that appear or shift upon binding to the silver surface.[4]

Mandatory Visualization

Experimental Workflow: Synthesis and Functionalization

Caption: Synthesis and functionalization workflow for thiocholesterol-AgNPs.

Cellular Uptake and Putative Signaling Pathways

The interaction of thiocholesterol-functionalized silver nanoparticles with cells is a complex process. While specific signaling pathways for these particular nanoparticles have not been fully elucidated, based on the known effects of silver nanoparticles and cholesterol-containing nanoparticles, a putative mechanism can be proposed. Silver nanoparticles are known to induce oxidative stress and inflammatory responses, often involving the NF-κB and MAPK signaling pathways, which can ultimately lead to apoptosis.[16][17] The cholesterol moiety may facilitate cellular uptake through lipid raft-mediated endocytosis.[6][15]

Caption: Putative signaling pathways activated by thiocholesterol-AgNPs.

Conclusion

Thiocholesterol-functionalized silver nanoparticles represent a promising platform for various biomedical applications, including targeted drug delivery and antimicrobial therapies. This guide has provided a foundational understanding of their synthesis, characterization, and potential biological interactions. While the available quantitative data is still emerging, the outlined experimental protocols provide a solid starting point for researchers entering this field. The visualized workflows and putative signaling pathways offer a conceptual framework for further investigation. Future research should focus on elucidating the specific molecular interactions and cellular responses to these novel nanomaterials to fully realize their therapeutic potential and ensure their safe application in clinical settings.

References

- 1. Probiotic-derived silver nanoparticles target mTOR/MMP-9/BCL-2/dependent AMPK activation for hepatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Green-Synthesized Silver Nanoparticles Induced Apoptotic Cell Death in MCF-7 Breast Cancer Cells by Generating Reactive Oxygen Species and Activating Caspase 3 and 9 Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strong Antimicrobial Activity of Silver Nanoparticles Obtained by the Green Synthesis in Viridibacillus sp. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uptake of silver nanoparticles by monocytic THP-1 cells depends on particle size and presence of serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Tailoring innovative silver nanoparticles for modern medicine: The importance of size and shape control and functional modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Silver nanoparticles induce apoptosis through the toll-like receptor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jbiochemtech.com [jbiochemtech.com]

- 12. nanocomposix.com [nanocomposix.com]

- 13. researchgate.net [researchgate.net]

- 14. Green synthesis of silver nanoparticles via Cynara scolymus leaf extracts: The characterization, anticancer potential with photodynamic therapy in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Silver nanoparticles induced changes in the expression of NF-κB related genes are cell type specific and related to the basal activity of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory action of silver nanoparticles in vivo: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Identification and Quantification of Endogenous Thiocholesterol

An in-depth technical guide to the identification of the endogenous metabolite thiocholesterol is provided below, intended for researchers, scientists, and drug development professionals.

Introduction

Cholesterol is a fundamental lipid essential for cellular structure and function, serving as a precursor for steroid hormones, bile acids, and vitamin D.[1][2][3][4] Its metabolism is tightly regulated, and dysregulation is linked to numerous diseases.[2][3][4] Alongside well-characterized metabolites, there is growing interest in identifying novel, biologically active sterol derivatives. Thiocholesterol, a molecule where the hydroxyl group of cholesterol is replaced by a thiol (sulfhydryl) group, is one such candidate. While synthetic thiocholesterol has been utilized in developing gene carriers and for its antioxidant properties, the existence and role of endogenous thiocholesterol remain largely unexplored.[5]

Thiols, such as glutathione, are critical for maintaining cellular redox balance and are involved in a variety of signaling pathways.[6] The potential endogenous synthesis of thiocholesterol suggests it could be a novel player in lipid-based signaling and redox modulation. This guide provides a comprehensive technical framework for the identification and quantification of endogenous thiocholesterol from biological matrices. It outlines a proposed analytical workflow based on established methodologies for sterol and thiol analysis, addressing the unique chemical properties of this hybrid molecule.

Overall Analytical Workflow

The successful identification and quantification of a novel endogenous metabolite like thiocholesterol requires a multi-step analytical strategy. This workflow is designed to ensure efficient extraction, sensitive detection, and accurate quantification while minimizing analytical artifacts. The overall process is depicted in the workflow diagram below.

Experimental Protocols

The following protocols are adapted from established methods for sterol and thiol analysis and are proposed for the specific challenge of identifying thiocholesterol.[7][8][9][10][11]

Sample Preparation and Lipid Extraction

The initial and most critical step is the extraction of lipids from the biological matrix.[9] Given the reactivity of the thiol group, all procedures should be performed on ice and with de-gassed solvents to minimize oxidation.

Protocol 1: Modified Bligh & Dyer Extraction for Thiol-Lipids

-

Homogenization: Homogenize ~100 mg of tissue or 1x10^7 cells in a 2:1:0.8 mixture of methanol:chloroform:water. For plasma, use 100 µL directly.

-

Internal Standard: Add a suitable internal standard. Since a stable isotope-labeled thiocholesterol is not commercially available, a structurally similar thiol-containing lipid or a commercially available deuterated sterol like d7-lathosterol could be used for initial method development.[12]

-

Phase Separation: Add 1 part chloroform and 1 part water to the homogenate to induce phase separation. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes.

-

Collection: Carefully collect the lower organic phase (containing lipids) using a glass syringe.

-

Drying: Dry the organic phase under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C until derivatization and analysis.

Thiol Derivatization

To improve chromatographic retention and ionization efficiency, and to prevent oxidation of the thiol group, derivatization is highly recommended. N-Ethylmaleimide (NEM) is a common reagent that reacts specifically with free thiols.

Protocol 2: Derivatization with N-Ethylmaleimide (NEM)

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of 50:50 methanol:water buffered to pH 7.0 with 50 mM ammonium bicarbonate.

-

Derivatization Reaction: Add 10 µL of 10 mM NEM in methanol. Incubate at room temperature for 30 minutes in the dark.

-

Quenching: Quench the reaction by adding 5 µL of 100 mM dithiothreitol (DTT).

-

Re-extraction: Re-extract the derivatized lipids by adding 200 µL of chloroform, vortexing, and centrifuging. Collect the lower organic phase.

-

Final Preparation: Dry the organic phase under nitrogen and reconstitute in 100 µL of mobile phase (e.g., 90:10 methanol:water) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Reverse-phase chromatography is well-suited for separating lipids based on hydrophobicity.[13][14] Coupling this with tandem mass spectrometry provides the selectivity and sensitivity needed for identifying and quantifying low-abundance metabolites.[1][2]

Table 1: Proposed LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 min, hold 5 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |

| Collision Energy | To be optimized based on standard |

Expected Mass Transitions for NEM-derivatized Thiocholesterol:

-

Thiocholesterol Formula: C₂₇H₄₆S

-

Monoisotopic Mass: 402.33 Da

-

NEM Adduct Mass [M+H]⁺: 402.33 (Thiocholesterol) + 125.05 (NEM) + 1.01 (H⁺) = 528.39 m/z

-

Proposed SRM Transitions:

-

Precursor Ion (Q1): 528.4 m/z

-

Product Ions (Q3): A characteristic fragment would be the loss of the NEM group, or fragmentation of the sterol backbone. A prominent product ion for many sterols is observed at m/z 369.35, corresponding to the sterol ring structure after loss of water (or in this case, likely H₂S).[1] Further fragmentation analysis using a pure standard would be required to confirm the optimal transitions.

-

Quantitative Data and Presentation

As endogenous thiocholesterol has not yet been quantified in the literature, the following table is presented as a template for how such data should be structured once obtained. Quantification would rely on the ratio of the peak area of the endogenous analyte to that of a known concentration of an appropriate internal standard.

Table 2: Example Quantitative Data for Thiocholesterol in Mouse Tissues